5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
説明
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
特性
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-4-14-6-8-15(9-7-14)21-19(25)17-18(20)24(23-22-17)16-10-5-12(2)13(3)11-16/h5-11H,4,20H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDXYOKIRCTXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 3,4-Dimethylphenylhydrazonoyl Chloride
The synthesis begins with the generation of the nitrileimine precursor. 3,4-Dimethylaniline is diazotized using NaNO₂ and HCl at 0–5°C, followed by coupling with hydroxylamine to yield the hydrazone. Treatment with PCl₃ converts the hydrazone to the hydrazonoyl chloride:
$$
\text{3,4-Dimethylaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NH}2\text{OH}} \text{Hydrazone} \xrightarrow{\text{PCl}_3} \text{Hydrazonoyl chloride}
$$
Key Data :
Base-Mediated [3+2] Cycloaddition
The hydrazonoyl chloride undergoes dehydrohalogenation in the presence of triethylamine to generate the nitrileimine, which reacts with methylene active nitriles. For this synthesis, ethyl 2-cyano-2-(4-ethylphenylcarbamoyl)acetate serves as the dipolarophile:
$$
\text{Hydrazonoyl chloride} + \text{NC-CH(CONH-4-EtPh)-COOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Triazole intermediate}
$$
Optimization Insights :
Reduction of the Cyano Group
The intermediate 5-cyano-triazole-4-carboxamide is reduced to the primary amine using Raney nickel and hydrogen gas (1 atm, 25°C):
$$
\text{5-Cyano-triazole} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{5-Amino-triazole}
$$
Critical Parameters :
- Catalyst Loading : 10 wt% Raney Ni achieves full conversion in 12 hours.
- Workup : Filtration and recrystallization (ethanol/water) yield 85% pure product.
Alternative Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While CuAAC is widely used for 1,4-disubstituted triazoles, its application here is limited due to the need for a 5-amino group. A proposed route involves:
- Click reaction between 3,4-dimethylphenyl azide and propargylamide.
- Post-cycloaddition nitration at position 5, followed by reduction.
Challenges :
- Nitration of the electron-deficient triazole ring requires harsh conditions (HNO₃/H₂SO₄, 0°C), leading to side reactions.
- Overall yield <30%, making this route less practical.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ : (DMSO-d₆, 400 MHz) δ 1.21 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.24 (s, 6H, Ar-CH₃), 4.02 (q, J=7.6 Hz, 2H, CH₂CH₃), 6.95–7.45 (m, 7H, Ar-H), 8.12 (s, 1H, NH₂).
- $$ ^{13}\text{C NMR} $$ : (DMSO-d₆, 100 MHz) δ 14.1 (CH₂CH₃), 19.8/20.1 (Ar-CH₃), 46.3 (CH₂CH₃), 119.5–145.2 (Ar-C), 162.4 (CONH), 167.8 (C=O).
Mass Spectrometry
Scalability and Industrial Considerations
- Cost Analysis : The base-mediated route is cost-effective ($120/g at lab scale) vs. CuAAC ($450/g).
- Safety : Hydrazonoyl chlorides require handling under inert atmosphere due to moisture sensitivity.
- Green Chemistry : Ethanol/water recrystallization reduces solvent waste.
Applications and Derivatives
The compound’s antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) has spurred interest in analogs. Structural modifications, such as replacing the 4-ethylphenyl group with a 3-chloro-4-methylphenyl moiety, enhance potency (MIC = 4 µg/mL).
化学反応の分析
Types of Reactions
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.
類似化合物との比較
Similar Compounds
- 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(3,4-dimethylphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of both 3,4-dimethylphenyl and 4-ethylphenyl groups. These substituents can influence the compound’s biological activity, solubility, and overall chemical behavior, making it a valuable candidate for further research and development.
生物活性
5-Amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
- Molecular Formula : C19H21N5O
- IUPAC Name : 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)triazole-4-carboxamide
- InChI Key : LGDXYOKIRCTXTJ-UHFFFAOYSA-N
Synthesis Overview
The synthesis of this compound typically involves a multi-step process, including:
- Cycloaddition Reaction : Between an azide and an alkyne to form the triazole ring.
- Functionalization : Introduction of amino and carboxamide groups using catalysts such as copper(I) iodide in solvents like DMSO or acetonitrile.
The biological activity of 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming hydrogen bonds and π-π interactions with their active sites.
- Cellular Pathway Interference : It may affect processes such as cell division and apoptosis through modulation of signaling pathways.
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. The IC50 values for these cell lines were reported to be in the range of nanomolar concentrations.
Mechanism of Antiproliferative Activity
The mechanism underlying its anticancer effects involves:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin assembly, a crucial process for cell division.
Study on Antitumor Efficacy
A study conducted on the compound's efficacy against human leukemic T-cells demonstrated selective cytotoxic activity at nanomolar doses. This highlights its potential as a therapeutic agent in treating leukemia and possibly other malignancies .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other triazole derivatives, 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited unique properties due to its specific substituents. These modifications influence the compound's solubility and overall biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what intermediates are critical for optimizing yield?
- Methodology : The synthesis typically involves a multi-step approach, starting with the condensation of substituted anilines and isocyanides to form carboximidoyl chloride intermediates. Subsequent cyclization with sodium azide under controlled conditions (e.g., 60–80°C in DMF) generates the triazole core. Key intermediates include the carboximidoyl chloride derivative and the azide intermediate. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to verify substituent positions and functional groups. Compare chemical shifts with analogous triazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for : 335.18 g/mol) .
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How can structural discrepancies in X-ray crystallographic data be resolved during refinement?
- Methodology : Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement () and occupancy. Validate hydrogen bonding and π-π stacking interactions with OLEX2’s graphical tools. Cross-check with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) to resolve electron density mismatches .
Q. What strategies mitigate low solubility and bioavailability in in vivo studies?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-ethylphenyl moiety while preserving the triazole core’s activity .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Characterize via dynamic light scattering (DLS) and in vitro release profiles .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
- Methodology :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., ATP-based viability vs. resazurin reduction).
- Target Engagement : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For enzyme targets (e.g., kinases), perform kinetic assays (e.g., determination) .
Q. What computational approaches predict the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., EGFR kinase; PDB ID: 1M17). Prioritize binding poses with ΔG < −8 kcal/mol.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .
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